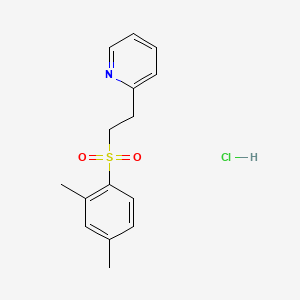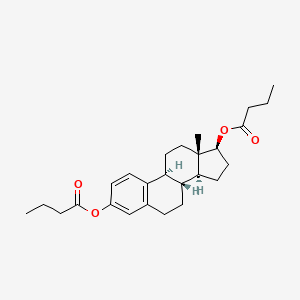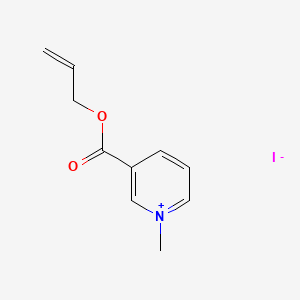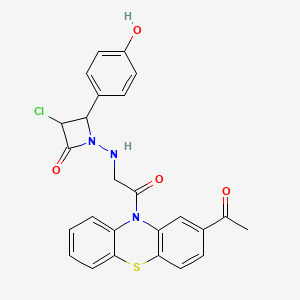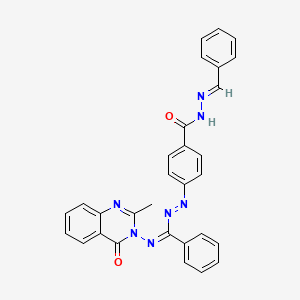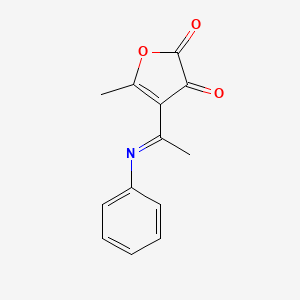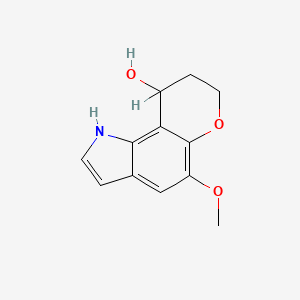
1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,7,8,9-Tétrahydro-5-méthoxypyrano(2,3-g)indol-9-ol est un composé organique complexe avec une formule moléculaire de C12H13NO3 et un poids moléculaire de 219,24 g/mol . Ce composé appartient à la classe des pyranoindoles, qui sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,7,8,9-Tétrahydro-5-méthoxypyrano(2,3-g)indol-9-ol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, en partant d'un indole substitué par un groupe méthoxy, le composé peut être synthétisé par une série de réactions impliquant une cyclisation et des transformations de groupes fonctionnels .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela implique souvent l'utilisation de catalyseurs, une température contrôlée et des conditions de pression pour faciliter efficacement les réactions. Les détails spécifiques des méthodes de production industrielle sont propriétaires et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,7,8,9-Tétrahydro-5-méthoxypyrano(2,3-g)indol-9-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents dérivés, en fonction de l'oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les nucléophiles dans des conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels dans la molécule .
4. Applications de recherche scientifique
Le 1,7,8,9-Tétrahydro-5-méthoxypyrano(2,3-g)indol-9-ol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : L'activité biologique du composé en fait un candidat pour l'étude des processus cellulaires et des interactions.
Médecine : En raison de ses propriétés thérapeutiques potentielles, il est étudié pour une utilisation dans le développement de médicaments.
Industrie : Il peut être utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action du 1,7,8,9-Tétrahydro-5-méthoxypyrano(2,3-g)indol-9-ol implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et influençant diverses voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
1,7,8,9-Tétrahydro-5-méthoxypyrano(2,3-g)indole : Ce composé est structurellement similaire mais ne possède pas le groupe hydroxyle en position 9.
7,8,9,10-Tétrahydro-6H-azepino[1,2-a]indoles : Ces composés ont une structure cyclique différente mais partagent certaines propriétés chimiques.
4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles : Ces composés ont également un système cyclique indolique fusionné mais diffèrent par leurs groupes fonctionnels et leur activité biologique.
Unicité
Le 1,7,8,9-Tétrahydro-5-méthoxypyrano(2,3-g)indol-9-ol est unique en raison de ses caractéristiques structurelles spécifiques, telles que les groupes méthoxy et hydroxyle, qui contribuent à ses propriétés chimiques et biologiques distinctes. Ces caractéristiques en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
81258-10-8 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indol-9-ol |
InChI |
InChI=1S/C12H13NO3/c1-15-9-6-7-2-4-13-11(7)10-8(14)3-5-16-12(9)10/h2,4,6,8,13-14H,3,5H2,1H3 |
Clé InChI |
UQGUIYIZPJVMON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C3C(=C1)C=CN3)C(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



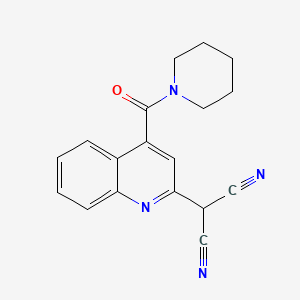
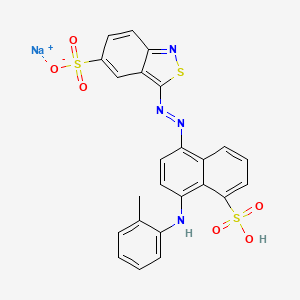

![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
